

1H-Indole-2-Carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 1H-indole-2-carboxylic acid

Cat. No.: B563900

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The **1H-indole-2-carboxylic acid** moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a rigid bicyclic system, hydrogen bond donor and acceptor capabilities, and sites for versatile functionalization, make it an attractive starting point for designing molecules that can interact with a wide range of biological targets. This has led to the discovery of potent inhibitors for enzymes and receptors implicated in various diseases, including cancer, viral infections, metabolic disorders, and inflammatory conditions.

Therapeutic Applications and Biological Targets

Derivatives of **1H-indole-2-carboxylic acid** have demonstrated significant activity against several key biological targets. These include enzymes that are crucial for disease progression and receptors that mediate pathological signaling pathways.

Anticancer Agents

The indole-2-carboxylic acid scaffold has been successfully employed in the design of anticancer agents targeting various mechanisms.

- **14-3-3 η Protein Inhibitors:** A series of novel **1H-indole-2-carboxylic acid** derivatives have been developed as inhibitors of the 14-3-3 η protein, a target for liver cancer therapy. Compound C11 from this series exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and was shown to induce G1-S phase cell cycle arrest.^[1]

- **EGFR/CDK2 Dual Inhibitors:** Indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer. Several derivatives showed potent antiproliferative activity against different cancer cell lines.[\[2\]](#)
- **IDO1/TDO Dual Inhibitors:** Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are targets for tumor immunotherapy. 6-Acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[\[3\]](#)

Antiviral Agents

A significant area of application for this scaffold is in the development of antiviral drugs, particularly for HIV.

- **HIV-1 Integrase Inhibitors:** The **1H-indole-2-carboxylic acid** core can chelate with Mg²⁺ ions in the active site of HIV-1 integrase, an essential enzyme for viral replication.[\[4\]](#)[\[5\]](#) Optimization of this scaffold has led to the discovery of potent integrase strand transfer inhibitors (INSTIs) with IC50 values in the low micromolar and even nanomolar range.

Other Therapeutic Areas

The versatility of the **1H-indole-2-carboxylic acid** scaffold extends to other disease areas:

- **Antidiabetic Agents:** Derivatives of 7-nitro-**1H-indole-2-carboxylic acid** have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for type 2 diabetes.
- **Anti-inflammatory Agents:** A novel class of 3-substituted **1H-indole-2-carboxylic acid** derivatives has been identified as highly potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is involved in asthma and other inflammatory conditions.
- **Neurological Disorders:** Indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine binding site of the NMDA receptor, which is implicated in excitotoxic neuronal death associated with stroke and epilepsy.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected **1H-indole-2-carboxylic acid** derivatives against their respective targets.

Target	Compound	IC50 (μM)	Cell Line/Assay	Reference
14-3-3η Protein	C11	Not specified (best affinity)	Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B	
HIV-1 Integrase	20a	0.13	Integrase strand transfer assay	
17a	3.11	Integrase strand transfer assay		
EGFR	5e	0.09	Enzyme assay	
5h	0.08	Enzyme assay		
CDK2	5e	0.013	Enzyme assay	
5h	0.011	Enzyme assay		
IDO1	9o-1	1.17	Enzyme assay	
TDO	9o-1	1.55	Enzyme assay	
FBPase	3.9	0.99	Enzyme assay	
CysLT1 Receptor	17k	0.0059	Calcium mobilization assay	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these compounds. Below are representative protocols for the synthesis and biological evaluation of **1H-indole-2-carboxylic acid** derivatives.

General Synthesis of 1H-Indole-2-Carboxamides

This protocol describes a common method for synthesizing indole-2-carboxamide derivatives, which are prevalent in the studies of EGFR/CDK2 inhibitors.

Step 1: Fischer Indole Synthesis

- A mixture of a substituted phenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic acid (1.2 equivalents) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding 3-methylindole-2-carboxylate ester.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Hydrolysis of the Ester

- The synthesized indole-2-carboxylate ester (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
- The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
- The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the **1H-indole-2-carboxylic acid**.
- The precipitate is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling

- To a solution of the **1H-indole-2-carboxylic acid** (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane), a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents) are added.
- The appropriate amine (1.1 equivalents) is then added to the reaction mixture.

- The reaction is stirred at room temperature until completion.
- The solvent is evaporated, and the residue is purified by column chromatography to afford the final indole-2-carboxamide.

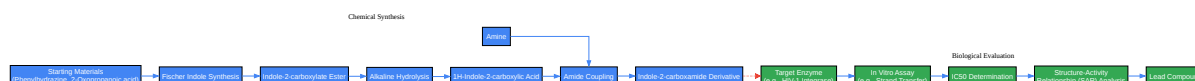
In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for evaluating the inhibitory activity of compounds against HIV-1 integrase.

- **Assay Components:** The assay is typically performed in a 96-well plate and includes the HIV-1 integrase enzyme, a donor DNA substrate (often labeled), and a target DNA substrate.
- **Compound Incubation:** The test compounds (**1H-indole-2-carboxylic acid** derivatives) are pre-incubated with the integrase enzyme in the presence of Mg²⁺ ions for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
- **Reaction Initiation:** The strand transfer reaction is initiated by the addition of the target DNA.
- **Reaction Termination and Detection:** After a set incubation time, the reaction is stopped, and the amount of strand transfer product is quantified. This can be achieved through various methods, such as electrophoresis and autoradiography if a radiolabeled substrate is used, or fluorescence-based detection methods.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction without the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

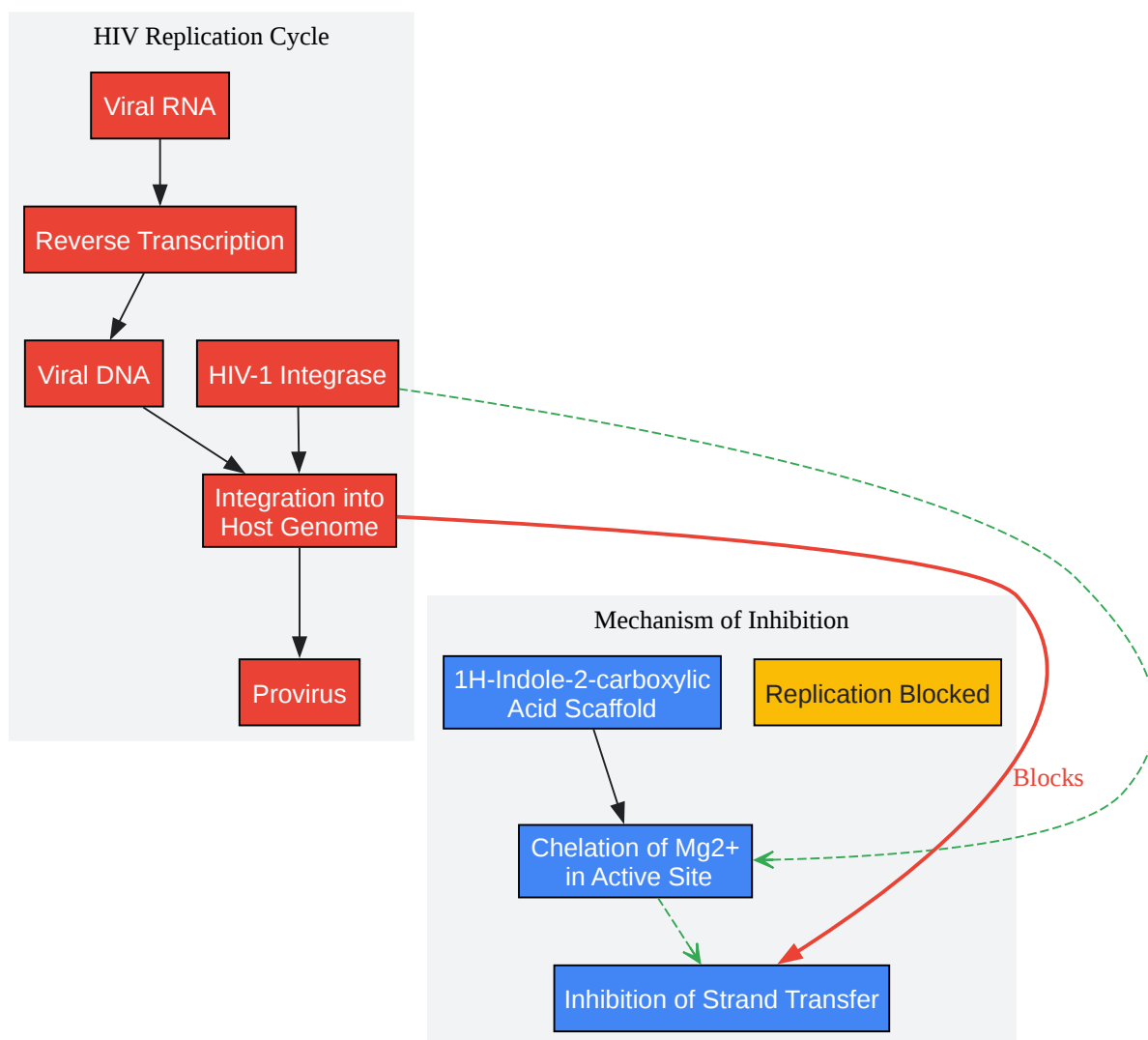
Visualizations

The following diagrams illustrate key concepts related to the application of the **1H-indole-2-carboxylic acid** scaffold.



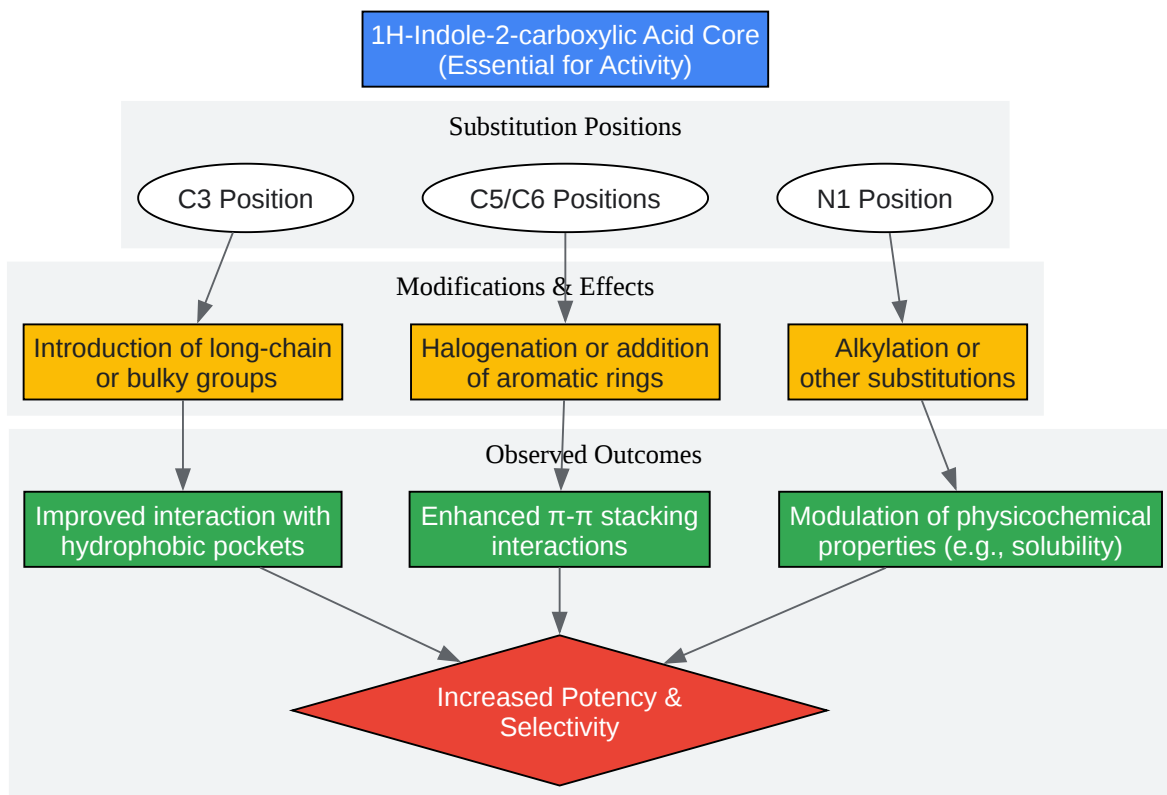
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Caption: General workflow for the synthesis and biological evaluation of 1H-indole-2-carboxamide derivatives.



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Caption: Inhibition of HIV-1 integrase by **1H-indole-2-carboxylic acid** derivatives.



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Caption: Structure-Activity Relationship (SAR) logic for **1H-indole-2-carboxylic acid** derivatives.

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